2-Methyl-8-nitroimidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
A solvent- and catalyst-free method for synthesizing MINP has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The key features of this method include its speed, cleanliness, high yield, simple workup, and environmental friendliness .
Molecular Structure Analysis
N | H-N-C-N | | C N | | C O | | H H
Chemical Reactions Analysis
MINP has attracted interest due to its diverse bioactivity. It exhibits properties such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis effects. Additionally, it has been described as a cyclin-dependent kinase (CDK) inhibitor, a calcium channel blocker, and a GABA A receptor modulator .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
2-Methyl-8-nitroimidazo[1,2-a]pyridine serves as a versatile precursor in the synthesis of complex molecular structures. Studies have demonstrated its utility in creating a wide array of functionalized imidazo[1,2-a]pyridines, which are of interest due to their potential biological activities. For instance, the exploration of versatile reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine has expanded the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines, including the synthesis of amides, anilines, and ureas through Suzuki–Miyaura cross-coupling reactions and subsequent nitro group reduction (Bazin, Marhadour, Tonnerre, & Marchand, 2013). Moreover, novel synthetic routes have enabled the formation of pyridinoimidazo[1,2-a]pyridines and pyrroloimidazo[1,2-a]pyridines, further highlighting the compound's role in the development of new heterocyclic compounds with potential application in medicinal chemistry (Andaloussi, Moreau, Chavignon, & Teulade, 2007).
Pharmacological Research
The nitroimidazo[1,2-a]pyridine scaffold is investigated for its potential antiretroviral, antitubercular, and antikinetoplastid activities. Despite some compounds displaying no activity against HIV-1 or HIV-2, the structural motif remains a focal point in the search for new therapeutic agents (Chaouni‐Benabdallah et al., 2001). Notably, TBA-354, a compound derived from this class, has shown exceptional efficacy against chronic murine tuberculosis, underscoring the potential of 2-Methyl-8-nitroimidazo[1,2-a]pyridine derivatives in addressing multidrug-resistant tuberculosis (Upton et al., 2014).
Environmental Science
The environmental fate of nitroimidazo[1,2-a]pyridine derivatives, particularly their photodegradation behavior, is crucial for assessing their environmental impact. Research on the photodegradation of novel nitromethylene neonicotinoids, which share a similar core structure, indicates the degradation pathways and half-lives of these compounds in aqueous solutions, providing insights into their stability and persistence in environmental settings (Zhao, Shao, Zou, & Xu, 2010).
properties
IUPAC Name |
2-methyl-8-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10-4-2-3-7(11(12)13)8(10)9-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTKGEGFZCVTRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284686 | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
CAS RN |
52310-49-3 | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52310-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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